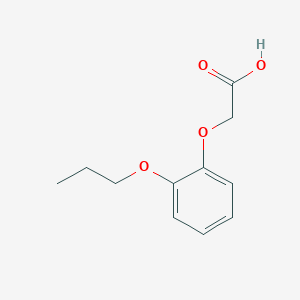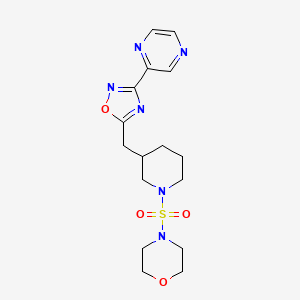![molecular formula C22H16BrN3O3 B2444561 [5-(4-Bromophenyl)-3-(4-nitrophenyl)-3,4-dihydropyrazol-2-yl]-phenylmethanone CAS No. 320368-10-3](/img/structure/B2444561.png)
[5-(4-Bromophenyl)-3-(4-nitrophenyl)-3,4-dihydropyrazol-2-yl]-phenylmethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“[5-(4-Bromophenyl)-3-(4-nitrophenyl)-3,4-dihydropyrazol-2-yl]-phenylmethanone”, also called BNPPM, is a highly potent molecule. It’s related to a class of compounds known as indole derivatives, which have been found in many important synthetic drug molecules and have shown a broad spectrum of biological activities .
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
- Microwave-Assisted Synthesis: Novel pyrazoline derivatives, including variants similar to the compound , have been synthesized using microwave irradiation. This method offers higher yields, environmentally friendly processes, and shorter reaction times. The derivatives displayed significant anti-inflammatory and antibacterial activities. Molecular docking studies suggested their potential as templates for anti-inflammatory drugs (Ravula et al., 2016).
Antimicrobial and Antiviral Activities
- Antimicrobial and Antiviral Potential: Synthesized benzimidazole derivatives, including structures akin to the compound, were evaluated for antimicrobial and antiviral potential. Some compounds showed activity against fungal strains and viruses, suggesting their utility as antifungal agents (Sharma et al., 2009).
Molecular Structure Analysis
- Crystal Structure Investigation: The crystal structure of compounds with a core structure similar to the compound has been analyzed, revealing their molecular conformation and intermolecular interactions. Such studies aid in understanding the physical and chemical properties of these compounds (Borbulevych, 2007).
Carbonic Anhydrase Inhibition
- Inhibitory Activities: Novel derivatives, including compounds with structural similarities to the compound , have been found to inhibit human carbonic anhydrase. These findings suggest potential applications in the treatment of diseases where carbonic anhydrase is a therapeutic target (Budak et al., 2017).
Anticancer Potential
- Anticancer Activity: Pyrazoline incorporated isoxazole derivatives, structurally similar to the compound , have shown promising anticancer activity against human breast cancer cell lines. This highlights their potential as lead compounds in anticancer drug development (Radhika et al., 2020).
Anti-inflammatory Properties
- Anti-inflammatory Activity: Synthesized pyrazole derivatives related to the compound exhibited significant anti-inflammatory activity. Such findings are essential for developing new anti-inflammatory agents (Arunkumar et al., 2009).
Eigenschaften
IUPAC Name |
[5-(4-bromophenyl)-3-(4-nitrophenyl)-3,4-dihydropyrazol-2-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16BrN3O3/c23-18-10-6-15(7-11-18)20-14-21(16-8-12-19(13-9-16)26(28)29)25(24-20)22(27)17-4-2-1-3-5-17/h1-13,21H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGRLOPSOAOKDFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=C(C=C2)Br)C(=O)C3=CC=CC=C3)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[5-(4-Bromophenyl)-3-(4-nitrophenyl)-3,4-dihydropyrazol-2-yl]-phenylmethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Amino-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one dihydrochloride](/img/structure/B2444479.png)
![2-ethoxy-N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2444480.png)

![N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-methoxyphenyl)-N-methyl-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2444482.png)

![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B2444489.png)

![1-isopropyl-N-(7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2444493.png)

![N-[2-[3-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-methylbenzamide](/img/structure/B2444495.png)
![1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-(2-methoxyphenoxy)ethanone](/img/structure/B2444496.png)
![N-[(3-fluorophenyl)methyl]-3-methyl-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2444497.png)
![5-[(3-Bromophenyl)methylidene]-3-(2,4-dichlorobenzoyl)-2-sulfanylideneimidazolidin-4-one](/img/structure/B2444500.png)
